13-keto-9Z,11E-octadecadienoic acid, also known as 13-oxo-9Z,11E-octadecadienoic acid or 13-KODE, is a fatty acid with the chemical formula C₁₈H₃₀O₃. It is a naturally occurring product found in plants like Safflower (Carthamus oxyacantha), Mugwort (Artemisia argyi), and Soybean (Glycine max) [].
Research suggests that 13-keto-9Z,11E-octadecadienoic acid is formed through the breakdown of hydroperoxy polyunsaturated fatty acids in cell membranes by the enzyme lipoxygenase [].
13-OXO-ODE is a fatty acid derivative characterized by the presence of a keto group at the 13th carbon of the octadecadienoic acid structure. It is produced from 13-hydroxyoctadecadienoic acid through the action of specific enzymes, particularly a NAD+-dependent dehydrogenase found in rat colonic mucosa . This compound plays a crucial role in various physiological processes.
13-OXO-ODE is formed via the oxidation of 13-hydroxyoctadecadienoic acid. The enzymatic conversion involves the removal of hydrogen from the hydroxyl group at the 13th carbon, resulting in the formation of a keto group. This reaction is catalyzed by specific dehydrogenases . Additionally, 13-OXO-ODE can undergo various reactions typical of fatty acids, including esterification and interactions with cellular proteins.
The compound has been identified as an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which plays a vital role in regulating inflammation and metabolism in human colonic epithelial cells . 13-OXO-ODE exhibits anti-inflammatory properties and can stimulate cell proliferation, making it a potential therapeutic target for conditions like inflammatory bowel disease .
The synthesis of 13-OXO-ODE primarily occurs through biological pathways involving linoleic acid metabolism. The key steps include:
In laboratory settings, synthetic methods may involve chemical oxidation processes or enzymatic reactions to produce this compound.
Due to its biological activity, 13-OXO-ODE has several applications:
Research indicates that 13-OXO-ODE interacts with various cellular receptors and proteins. Its binding to PPARγ suggests a mechanism through which it exerts anti-inflammatory effects . Moreover, studies have shown that it may require metabolic activation before binding to cellular proteins, indicating its role as a signaling molecule in lipid metabolism .
Several compounds share structural similarities with 13-OXO-ODE, each possessing unique properties:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 9-Hydroxy-octadecadienoic acid | Hydroxyl group at the 9th carbon | Involved in different signaling pathways |
| 11-Hydroxy-octadecadienoic acid | Hydroxyl group at the 11th carbon | Exhibits distinct anti-inflammatory effects |
| 13-Hydroxyoctadecadienoic acid | Hydroxyl group at the 13th carbon | Precursor to 13-OXO-ODE; involved in similar pathways |
| 9-Keto-octadecadienoic acid | Keto group at the 9th carbon | Different metabolic pathways compared to 13-OXO-ODE |
Each of these compounds interacts differently within biological systems and contributes uniquely to lipid metabolism and inflammatory responses.